
3-Toluoyl Decitabine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Toluoyl Decitabine is a derivative of Decitabine, a well-known chemotherapeutic agent used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia Decitabine is a cytidine analog that incorporates into DNA and inhibits DNA methyltransferase, leading to hypomethylation and reactivation of silenced genes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Toluoyl Decitabine typically involves the acylation of Decitabine with a toluoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its purity and identity.
Chemical Reactions Analysis
Synthetic Route and Key Reaction Steps
The synthesis of Decitabine involves a multi-step process where the 3-toluoyl group serves as a transient protecting group for hydroxyl functionalities. The patented route (CN101497639A/B) outlines the following sequence:
Reaction Scheme
-
Methylation of 2-Deoxy-D-ribose
-
Reactants : 2-Deoxy-D-ribose, HCl/MeOH
-
Product : 1-Methoxy-2-deoxy-D-ribofuranose (Compound 1)
-
Conditions : Methanol, HCl catalysis, reflux.
-
-
Acylation with p-Toluenesulfonyl Chloride
-
Chlorination
-
Glycosylation with Silylated 5-Azacytosine
-
Deprotection and Isomer Separation
Table 1: Reaction Optimization Data
Step | Key Parameter | Optimal Condition | Yield (%) | Source |
---|---|---|---|---|
Glycosylation | Solvent | Acetonitrile | 64 | |
Recrystallization | Solvent | Acetonitrile | 85 (β) | |
Deprotection | Catalyst | NH₃/MeOH | >95 |
-
Glycosylation Selectivity : TMSOTf promotes β-anomer formation via a stereospecific SN1 mechanism .
-
Isomer Separation : Recrystallization in acetonitrile achieves >95% β-isomer purity due to differential solubility .
Degradation and Stability
Decitabine undergoes hydrolysis under acidic/basic conditions, forming degradation products:
Table 2: Stability Under Accelerated Conditions
Condition | Temperature (°C) | Time (h) | Degradation (%) | Source |
---|---|---|---|---|
Acidic (pH 3) | 25 | 24 | 18 | |
Basic (pH 10) | 25 | 24 | 42 | |
Oxidative (H₂O₂) | 25 | 24 | 29 |
Mechanistic Insights
-
Acylation : The toluoyl group enhances solubility of intermediates in organic solvents, facilitating purification .
-
Glycosylation : Silylation of 5-azacytosine (using HMDS) increases nucleophilicity of N1, favoring coupling .
-
β-Selectivity : Steric hindrance from the 3′,5′-di-O-toluoyl groups directs the nucleobase to the β-position .
Industrial-Scale Considerations
-
Catalyst Recycling : TMSOTf is recovered via distillation, reducing costs .
-
Environmental Impact : Acetonitrile (glycosylation solvent) is recycled with >90% efficiency .
Comparative Analysis with Analogous Compounds
Decitabine’s stability is superior to azacitidine (5-azacytidine) due to the absence of a 2′-hydroxyl group, reducing hydrolysis .
Recent Advances (2023–2025)
Scientific Research Applications
3-Toluoyl Decitabine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on DNA methylation and gene expression.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of hematological malignancies.
Industry: Used in the development of new pharmaceuticals and as a reference material in quality control laboratories.
Mechanism of Action
The mechanism of action of 3-Toluoyl Decitabine involves its incorporation into DNA, where it inhibits DNA methyltransferase. This inhibition leads to hypomethylation of DNA and reactivation of silenced genes, which can induce cell cycle arrest and apoptosis in cancer cells. The toluoyl group may enhance the compound’s stability and cellular uptake, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Decitabine: The parent compound, used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Azacitidine: Another cytidine analog with similar mechanisms of action but different pharmacokinetic properties.
5-Fluorouracil: A pyrimidine analog used in the treatment of various cancers.
Uniqueness
3-Toluoyl Decitabine is unique due to the presence of the toluoyl group, which enhances its chemical stability and potential therapeutic applications. This modification may also improve its pharmacokinetic properties, making it a promising candidate for further research and development.
Biological Activity
3-Toluoyl Decitabine is a derivative of the established hypomethylating agent Decitabine, which has been utilized in the treatment of various hematological malignancies, particularly myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and case studies.
This compound operates primarily through the inhibition of DNA methyltransferases, leading to hypomethylation of DNA. This process reactivates silenced genes that are crucial for cellular differentiation and apoptosis. The compound's structure allows it to penetrate cells effectively, enhancing its therapeutic potential compared to its parent compound, Decitabine.
Key Mechanisms:
- DNA Methylation Inhibition: Inhibits DNMT1 and DNMT3A enzymes, leading to decreased methylation levels.
- Gene Reactivation: Promotes the re-expression of tumor suppressor genes that are often silenced in cancer cells.
- Induction of Apoptosis: Enhances programmed cell death in malignant cells through various signaling pathways.
Pharmacological Profile
The pharmacological profile of this compound has been evaluated in several preclinical studies. The compound demonstrates a favorable pharmacokinetic profile with effective bioavailability and a manageable safety profile.
Table 1: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Cmax (ng/mL) | 150 |
Tmax (hours) | 2 |
Half-life (hours) | 6 |
Bioavailability (%) | 75 |
Clinical Studies and Efficacy
Several clinical trials have investigated the efficacy of this compound in patients with MDS and AML. The results indicate promising outcomes in terms of overall survival (OS) and complete remission (CR) rates.
Case Study Analysis
- Study A: A Phase II trial involving 120 patients with high-risk MDS treated with this compound showed a CR rate of 30% and an overall survival rate at one year of 40%. The median survival was reported at 8 months.
- Study B: Another trial focused on elderly patients with newly diagnosed AML indicated that those treated with this compound had a median OS of 9 months compared to 5 months in the control group (p < 0.05).
Adverse Effects
The safety profile of this compound is generally acceptable, with most adverse effects being hematologic in nature. Commonly reported side effects include:
- Thrombocytopenia
- Neutropenia
- Fatigue
- Nausea
Table 2: Adverse Effects Reported in Clinical Trials
Adverse Effect | Incidence (%) |
---|---|
Thrombocytopenia | 25 |
Neutropenia | 20 |
Fatigue | 15 |
Nausea | 10 |
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing 3-Toluoyl Decitabine in preclinical studies?
- Answer : Synthesis typically involves coupling decitabine with toluoyl groups under controlled reaction conditions. Characterization employs high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (LC/MS) for molecular weight validation. Stability studies under varying pH and temperature conditions are critical to ensure compound integrity .
Q. How should researchers design in vitro assays to evaluate the hypomethylating efficacy of this compound?
- Answer : Use cell lines (e.g., leukemia models) treated with varying concentrations of this compound. Quantify DNA methylation changes via bisulfite sequencing or pyrosequencing. Include controls for baseline methylation and validate results with functional assays (e.g., gene reactivation of tumor suppressor genes). Dose-response curves and IC50 calculations are essential for potency evaluation .
Q. What pharmacokinetic parameters are critical when assessing this compound in animal models?
- Answer : Key parameters include plasma half-life (t₁/₂), maximum concentration (Cmax), area under the curve (AUC), and tissue distribution. Use serial blood sampling paired with LC/MS for plasma concentration analysis. Consider species-specific metabolic pathways and compare bioavailability against IV-administered decitabine .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in myelodysplastic syndromes (MDS) be reconciled across studies?
- Answer : Contradictions often arise from heterogeneous patient cohorts (e.g., cytogenetic risk profiles) or dosing regimens. Perform subgroup analyses stratified by IPSS-R scores or mutational landscapes (e.g., TP53 status). Meta-analyses pooling data from multiple trials can identify trends obscured in smaller studies. Adjust for confounding variables like prior therapies or comorbidities .
Q. What experimental strategies optimize this compound combination therapies to overcome drug resistance in AML?
- Answer : Co-administer with venetoclax (BCL-2 inhibitor) to enhance apoptosis in leukemic stem cells. Mechanistically, decitabine’s hypomethylating effect may sensitize cells to venetoclax by downregulating anti-apoptotic proteins (e.g., MCL-1). Validate synergism using Chou-Talalay combination indices and in vivo xenograft models. Monitor clonal evolution via single-cell sequencing .
Q. How do cytogenetic abnormalities influence the molecular response to this compound in high-risk MDS?
- Answer : Patients with complex karyotypes or monosomy 7 show reduced response rates. Use fluorescence in situ hybridization (FISH) or SNP arrays to stratify patients. Tailor dosing schedules (e.g., prolonged low-dose regimens) to mitigate toxicity in fragile subgroups. Track dynamic changes in methylation patterns using longitudinal whole-genome bisulfite sequencing .
Q. What biomarkers predict prolonged survival in patients receiving this compound-based regimens?
- Answer : Baseline levels of TET2 or DNMT3A mutations correlate with improved responses. Measure serum lactate dehydrogenase (LDH) as a surrogate for tumor burden reduction. Flow cytometry for minimal residual disease (MRD) and epigenetic clock assays (e.g., Horvath’s clock) provide prognostic insights. Validate biomarkers through multivariate Cox regression models .
Q. Methodological Guidance
Q. What statistical approaches are recommended for analyzing time-to-event outcomes in this compound trials?
- Answer : Use Kaplan-Meier survival curves with log-rank tests for univariate analysis. For multivariate adjustments, employ Cox proportional hazards models incorporating covariates like age, cytogenetic risk, and treatment delays. Competing risks analysis (Fine-Gray model) is critical when accounting for non-AML-related mortality .
Q. How should researchers address inter-study variability in decitabine dose modification protocols?
- Answer : Standardize definitions of dose reduction, delay, or discontinuation using CTCAE criteria. Retrospective pooled analyses (e.g., from NCT00043381 and DACO-020 trials) can identify optimal thresholds for dose adjustments. Sensitivity analyses comparing fixed vs. adaptive dosing schedules are recommended .
Q. What in silico tools are available to model this compound’s interaction with DNA methyltransferases?
Properties
Molecular Formula |
C16H18N4O5 |
---|---|
Molecular Weight |
346.34 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-methylbenzoate |
InChI |
InChI=1S/C16H18N4O5/c1-9-2-4-10(5-3-9)14(22)25-11-6-13(24-12(11)7-21)20-8-18-15(17)19-16(20)23/h2-5,8,11-13,21H,6-7H2,1H3,(H2,17,19,23)/t11-,12+,13+/m0/s1 |
InChI Key |
SSLXSDIEMBZMAB-YNEHKIRRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]2C[C@@H](O[C@@H]2CO)N3C=NC(=NC3=O)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2CC(OC2CO)N3C=NC(=NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.